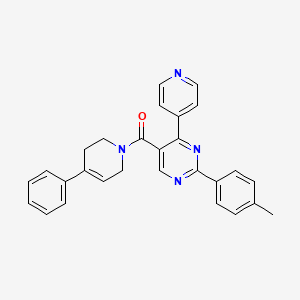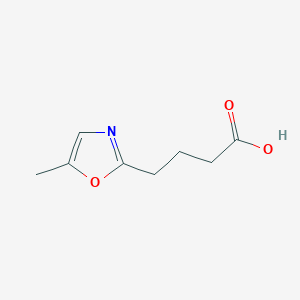![molecular formula C18H18N2O4S2 B2500933 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-59-0](/img/structure/B2500933.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their role as antiarrhythmic agents , inhibitors of enzymes like stearoyl-CoA desaturase-1 , and antimicrobials . The presence of a thiazole ring in the compound suggests it may have interesting chemical and pharmacological properties, as thiazole and its derivatives are known to exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the cyclization of thioamide with other reagents, as seen in the synthesis of related compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . The synthesis process can achieve high yields and the structures of the products are typically confirmed using spectroscopic methods such as IR, ^1H NMR, and MS spectra . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by X-ray crystallography, which provides insights into the molecular conformations and modes of supramolecular aggregation . The presence of substituents on the benzamide ring can influence the molecular conformation and the overall crystal packing through various non-covalent interactions such as hydrogen bonding, π-π stacking, and S⋯O interactions . These interactions are crucial for the stability and properties of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of the sulfonyl and ethoxy groups in "this compound" could be explored in the context of their potential to form hydrogen bonds and engage in electrophilic substitution reactions. The thiazole ring can also undergo nucleophilic substitution reactions, which can be utilized to introduce additional functional groups or to modify the compound's structure for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. For instance, the gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been studied, and it was found that certain derivatives can form stable gels in specific solvent mixtures . The antimicrobial activity of benzamide derivatives is also a significant chemical property, with some compounds showing significant antibacterial and antifungal activities .
Applications De Recherche Scientifique
Antioxidant Capacity Assays
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide may be involved in antioxidant capacity assays, particularly in reactions related to the ABTS/PP decolorization assay. The compound is potentially involved in reactions with antioxidants, where some antioxidants can form coupling adducts with ABTS•+, a reaction that is specific to certain antioxidants. The involvement of such a compound in antioxidant capacity assays could provide insights into the total antioxidant capacity and the specificity and relevance of oxidation products in these assays (Ilyasov et al., 2020).
Benzothiazole Derivatives in Drug Development
Benzothiazole, the core structure in this compound, has significant pharmaceutical applications. Many derivatives of benzothiazole possess a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Additionally, 2-arylbenzothiazoles are potential antitumor agents, and some benzothiazole compounds are in clinical use for various diseases/disorders. The review by Kamal et al. (2015) emphasizes the importance of the benzothiazole nucleus in drug discovery due to its structural simplicity and versatility, highlighting its potential in developing novel chemotherapeutic agents (Kamal et al., 2015).
Benzothiazole in Biological Activities
The benzothiazole structure is a part of bioactive heterocycles and natural products, indicating the importance of this nucleus in biologically active compounds. The review by Sumit et al. (2020) discusses the biological and therapeutic activities of benzothiazole-containing compounds, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. This highlights the significance of the benzothiazole nucleus and its derivatives, like this compound, in medicinal chemistry and potential therapeutic applications (Sumit et al., 2020).
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-14-6-5-7-15-16(14)19-18(25-15)20-17(21)12-8-10-13(11-9-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOMUYQOOYYYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)




![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)
![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)
![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)

![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)